molecular formula C12H10ClFN2O2 B13719416 Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate

Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate

Cat. No.: B13719416
M. Wt: 268.67 g/mol
InChI Key: KOYWYVHNAZDZFF-UHFFFAOYSA-N
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Description

Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which are then cyclized with sodium hydroxide to yield the desired quinazoline derivatives .

Industrial Production Methods

Industrial production of this compound often employs eco-efficient one-pot synthesis methods. These methods are designed to minimize waste and use water as a solvent, making the process more environmentally friendly . The reactions are typically carried out at room temperature, and the desired products are obtained through simple filtration.

Mechanism of Action

The mechanism of action of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . The compound’s fluorine and chlorine substituents enhance its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-11(17)6-10-8-4-3-7(14)5-9(8)15-12(13)16-10/h3-5H,2,6H2,1H3

InChI Key

KOYWYVHNAZDZFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl

Origin of Product

United States

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